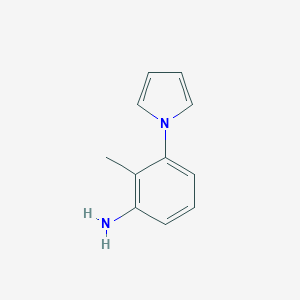

2-Methyl-3-(1H-pyrrol-1-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJLTEKIKVHAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377026 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

137352-75-1 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyrroles

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules and natural products, including heme, chlorophyll, and vitamin B12.[1] In the realm of medicinal chemistry, N-aryl pyrrole derivatives have garnered significant attention due to their diverse pharmacological activities, which include antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The specific compound, 2-Methyl-3-(1H-pyrrol-1-yl)aniline, represents a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a reactive aniline moiety ortho to a pyrrole ring, offers a versatile platform for further chemical modifications and the exploration of new chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach to 2-Methyl-3-(1H-pyrrol-1-yl)aniline

The most prevalent and efficient method for the synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline involves a two-step sequence commencing with the readily available starting material, 2-methyl-3-nitroaniline. This strategy hinges on the well-established Paal-Knorr pyrrole synthesis, followed by a standard reduction of the nitro group.

Overall Synthetic Scheme:

Caption: Overall synthetic route to 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Step 1: Paal-Knorr Pyrrole Synthesis

The cornerstone of this synthesis is the Paal-Knorr reaction, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5] In this specific application, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to the required 1,4-dicarbonyl species, succinaldehyde. The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates both the hydrolysis of the acetal and the subsequent cyclization.[6]

Reaction Mechanism:

The reaction proceeds through the initial acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde. The primary amine of 2-methyl-3-nitroaniline then undergoes a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate. A subsequent intramolecular cyclization occurs, where the amine attacks the second carbonyl group, leading to a dihydroxytetrahydropyrrole derivative. Finally, dehydration of this intermediate yields the aromatic pyrrole ring.[5]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of the synthesized 1-(2-methyl-3-nitrophenyl)-1H-pyrrole to the corresponding amine. A variety of reducing agents can be employed for this transformation; however, a common and effective method utilizes iron powder in the presence of an ammonium chloride solution.[6] This method is generally preferred for its relatively mild conditions and cost-effectiveness.

Experimental Protocols

Materials and Methods

| Reagent/Solvent | Supplier | Purity |

| 2-Methyl-3-nitroaniline | Sigma-Aldrich | 98% |

| 2,5-Dimethoxytetrahydrofuran | Alfa Aesar | 98% |

| Glacial Acetic Acid | Fisher Scientific | ACS Grade |

| Iron Powder | Acros Organics | -325 mesh, 97% |

| Ammonium Chloride | J.T. Baker | ACS Grade |

| Ethyl Acetate | EMD Millipore | ACS Grade |

| Ethanol | Decon Labs | 200 Proof |

| Deionized Water | In-house | >18 MΩ·cm |

Synthesis of 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole

A mixture of 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) and 2,5-dimethoxytetrahydrofuran (8.68 g, 65.7 mmol) in glacial acetic acid (100 mL) is heated to reflux (approximately 118 °C) with vigorous stirring for 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. Upon completion, the reaction mixture is cooled to room temperature and poured into 300 mL of ice-cold water. The aqueous layer is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude 1-(2-methyl-3-nitrophenyl)-1H-pyrrole can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

To a solution of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole (10.0 g, 49.5 mmol) in a 1:1 mixture of ethanol and water (100 mL), iron powder (13.8 g, 247.5 mmol) and ammonium chloride (1.32 g, 24.7 mmol) are added.[6] The resulting suspension is heated to reflux with vigorous stirring for 6 hours. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is washed with ethanol (3 x 50 mL). The combined filtrates are concentrated under reduced pressure to remove the ethanol. The remaining aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-Methyl-3-(1H-pyrrol-1-yl)aniline as a solid.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-Methyl-3-nitroaniline | C7H8N2O2 | 152.15 | 95-98 | 7.21 (t, 1H), 6.85 (d, 1H), 6.75 (d, 1H), 4.0 (br s, 2H), 2.25 (s, 3H) | 148.5, 133.2, 125.1, 120.9, 118.6, 115.3, 17.4 |

| 2-Methyl-3-(1H-pyrrol-1-yl)aniline | C11H12N2 | 172.23 | 97-101 | 7.15-7.05 (m, 1H), 6.95-6.85 (m, 2H), 6.75 (t, 2H), 6.25 (t, 2H), 3.6 (br s, 2H), 2.1 (s, 3H) | 142.1, 131.5, 129.0, 122.0, 118.5, 116.0, 109.5, 17.0 |

Note: NMR data for 2-Methyl-3-(1H-pyrrol-1-yl)aniline is predicted based on the data for the unsubstituted analog and known substituent effects. Actual experimental values may vary slightly.

Conclusion

The synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline is a straightforward and efficient process that utilizes well-established synthetic methodologies. The two-step sequence, involving a Paal-Knorr pyrrole synthesis followed by nitro group reduction, provides a reliable route to this valuable synthetic intermediate. The protocols outlined in this guide, along with the provided characterization data, offer a comprehensive resource for researchers and scientists engaged in the synthesis of novel N-aryl pyrrole derivatives for applications in drug discovery and materials science. The versatility of the final product as a chemical building block ensures its continued importance in the development of new and innovative molecules.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Banik, B. K., et al. (2003). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Arkivoc, 2003(11), 67-73. [Link]

-

Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C–C Bond - Supporting Information. (2016). The Royal Society of Chemistry. [Link]

-

Paal–Knorr synthesis. (2023, December 2). In Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved January 27, 2026, from [Link]

-

Rana, K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5231-5259. [Link]

-

Recent Advancements in Pyrrole Synthesis. (2020). PubMed Central. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (2021). SciTechnol. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. 2-(1H-Pyrrol-1-yl)aniline | 6025-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 2-Methyl-3-(1H-pyrrol-1-yl)aniline (CAS No. 137352-75-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-(1H-pyrrol-1-yl)aniline, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a validated synthesis protocol, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's applications in drug development, particularly as a scaffold for kinase inhibitors, and outlines essential safety and handling procedures. This guide is intended to be an essential resource for researchers and professionals working with this versatile molecule.

Introduction

2-Methyl-3-(1H-pyrrol-1-yl)aniline, with the Chemical Abstracts Service (CAS) registry number 137352-75-1 , is an aromatic amine containing a pyrrole moiety.[1] This unique structural combination of a substituted aniline and a five-membered nitrogen-containing heterocycle makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The pyrrole ring, being an electron-rich aromatic system, and the aniline core, a versatile precursor for numerous chemical transformations, together offer a platform for developing novel molecular architectures with diverse pharmacological properties. The presence of the methyl group on the aniline ring further allows for steric and electronic modifications, influencing the compound's reactivity and the biological activity of its derivatives. This guide aims to provide a detailed technical resource for scientists and researchers engaged in the use and further development of 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-3-(1H-pyrrol-1-yl)aniline is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 137352-75-1 | |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| IUPAC Name | 2-methyl-3-(1H-pyrrol-1-yl)aniline | |

| Appearance | Not explicitly available for this isomer. Related isomers are typically white to light yellow powders or crystals. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | General chemical principles |

Synthesis and Purification

The synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline can be achieved through a multi-step process, adaptable from established procedures for related N-arylpyrroles. A common and effective strategy involves the Paal-Knorr pyrrole synthesis, followed by the reduction of a nitro group.

Synthetic Pathway Rationale

The chosen synthetic route leverages readily available starting materials and robust chemical transformations. The Paal-Knorr reaction provides a reliable method for constructing the pyrrole ring, while the subsequent reduction of the nitro group to an amine is a high-yielding and well-documented process. This approach allows for modularity, enabling the synthesis of various substituted pyrrolyl anilines.

Caption: Synthetic pathway for 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole

-

To a solution of 2-methyl-3-nitroaniline (10 mmol) in glacial acetic acid (50 mL), add 2,5-dimethoxytetrahydrofuran (11 mmol).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (200 mL) with vigorous stirring.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

-

To a solution of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole (5 mmol) in ethanol or methanol (50 mL), add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Alternative Reduction Method: The nitro group can also be reduced using iron powder in the presence of ammonium chloride in an ethanol/water mixture under reflux conditions.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyrrole rings, as well as a singlet for the methyl group. The pyrrole protons typically appear as two triplets (or multiplets) corresponding to the α- and β-protons. The aniline protons will exhibit coupling patterns dependent on their substitution.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The chemical shifts will be characteristic of the aromatic and methyl carbons, with the pyrrole carbons appearing in their typical range.

For the related compound, 2-(1H-pyrrol-1-yl)aniline , the following NMR data has been reported: ¹H NMR (400 MHz, CDCl₃): δ = 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H); ¹³C NMR (100 MHz, CDCl₃): δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42.[2] This can serve as a valuable reference for interpreting the spectra of 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-Methyl-3-(1H-pyrrol-1-yl)aniline is expected to exhibit characteristic absorption bands:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-3-(1H-pyrrol-1-yl)aniline should show a prominent molecular ion peak (M⁺) at m/z = 172.23. Fragmentation patterns would likely involve the loss of the methyl group, and cleavage of the pyrrole ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For the related 2-(1H-pyrrol-1-yl)aniline, the mass spectrum shows a molecular ion at m/z 158.[3]

Reactivity and Chemical Behavior

The reactivity of 2-Methyl-3-(1H-pyrrol-1-yl)aniline is dictated by the interplay of the electron-donating amino and methyl groups and the electron-rich pyrrole ring.

-

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution due to the strong activating effect of the amino group. The directing effect of the substituents will influence the position of substitution. The pyrrole ring is also susceptible to electrophilic attack, typically at the C2 and C5 positions.

-

N-Acylation and N-Alkylation: The primary amine group can readily undergo acylation with acid chlorides or anhydrides and alkylation with alkyl halides.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

-

Oxidation: Anilines and pyrroles are susceptible to oxidation. Reactions should be carried out under inert atmosphere, and the compound should be stored protected from light and air.

Applications in Drug Discovery and Development

Pyrrole and aniline moieties are prevalent scaffolds in a multitude of pharmacologically active compounds. The unique structure of 2-Methyl-3-(1H-pyrrol-1-yl)aniline makes it an attractive starting material for the synthesis of novel therapeutic agents.

Kinase Inhibitors

Substituted anilines are crucial components of many kinase inhibitors approved for cancer therapy. The aniline moiety often serves as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase domain. The pyrrole ring can be further functionalized to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. The 2-methyl-3-pyrrolyl substitution pattern provides a specific vector for exploring these interactions.

Other Therapeutic Areas

Derivatives of pyrrole-substituted anilines have been investigated for a range of other biological activities, including:

-

Antimicrobial agents

-

Antiviral compounds

-

Central nervous system active agents

The modular nature of the synthesis allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization in various drug discovery programs.

Safety, Handling, and Storage

As a senior application scientist, it is imperative to emphasize the importance of safe handling and storage of 2-Methyl-3-(1H-pyrrol-1-yl)aniline. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related anilines and pyrroles should be strictly followed.

Hazard Identification

Based on related compounds, 2-Methyl-3-(1H-pyrrol-1-yl)aniline should be considered:

-

Harmful if swallowed, inhaled, or in contact with skin. [3]

-

Causes skin and serious eye irritation. [3]

-

May cause respiratory irritation. [3]

-

Suspected of causing genetic defects and cancer. [4]

-

May cause damage to organs through prolonged or repeated exposure.

Handling Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Protect from light and air to prevent degradation.

-

Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Sources

13C NMR analysis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. For the medicinal chemist, a precise understanding of a molecule's three-dimensional architecture is paramount for predicting its interaction with biological targets. For the materials scientist, it is the key to unlocking the relationship between structure and function. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a titan of structural elucidation. This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline, a molecule of interest in medicinal chemistry due to its substituted aniline and pyrrole moieties. This document is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process.

Section 1: Theoretical Underpinnings of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful technique that provides detailed information about the carbon skeleton of a molecule.[1] Unlike the more abundant ¹²C isotope, the ¹³C nucleus possesses a nuclear spin (I = 1/2), which allows it to be observed by NMR.[2] The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, making it a powerful tool for distinguishing between different carbon atoms within a molecule.[3] The typical range for ¹³C chemical shifts is broad, spanning from 0 to over 220 ppm downfield from the reference standard, tetramethylsilane (TMS).[2]

Several key factors influence the ¹³C chemical shift:

-

Hybridization: The hybridization state of the carbon atom has a significant impact on its chemical shift. Generally, sp³ hybridized carbons are found in the upfield region of the spectrum, while sp² and sp hybridized carbons appear further downfield. Aromatic and alkene carbons, for instance, typically resonate between 100 and 150 ppm.[4]

-

Inductive Effects: Electronegative atoms attached to or near a carbon atom will draw electron density away from it, causing the nucleus to be "deshielded" and to resonate at a higher chemical shift (further downfield).[1]

-

Resonance Effects: The delocalization of electrons through resonance can either shield or deshield a carbon nucleus. Electron-donating groups will increase electron density at the ortho and para positions of an aromatic ring, causing a shielding effect (upfield shift), while electron-withdrawing groups will have the opposite effect.

-

Steric Effects: Steric compression, or the gamma-gauche effect, can cause a shielding (upfield) shift for carbons that are in close spatial proximity.[3]

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule gives rise to a single peak.[5] This allows for a direct count of the number of non-equivalent carbons in the molecule.

Section 2: Predicted ¹³C NMR Spectrum of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for 2-Methyl-3-(1H-pyrrol-1-yl)aniline could not be located. However, a robust prediction can be formulated by leveraging the known spectrum of the closely related analog, 2-(1H-pyrrol-1-yl)aniline, and applying established principles of substituent chemical shift (SCS) effects.

The structure of 2-Methyl-3-(1H-pyrrol-1-yl)aniline with the proposed carbon numbering is shown below:

Caption: Molecular structure of 2-Methyl-3-(1H-pyrrol-1-yl)aniline with carbon numbering.

Analysis of Substituent Effects

The introduction of a methyl group at the C2 position of the aniline ring is expected to induce the following changes relative to 2-(1H-pyrrol-1-yl)aniline:

-

Ipso-Effect (C2): The carbon directly attached to the methyl group (C2) will experience a deshielding effect, shifting it downfield by approximately 8-10 ppm.

-

Ortho-Effect (C1 and C3): The adjacent carbons (C1 and C3) will experience a slight shielding effect, shifting them upfield by approximately 1-3 ppm.

-

Para-Effect (C5): The carbon in the para position (C5) will also be shielded, shifting upfield by approximately 3-5 ppm.

-

Meta-Effect (C4 and C6): The meta carbons (C4 and C6) will be minimally affected, with a slight downfield shift of 0-1 ppm.

Predicted Chemical Shifts

Based on the known ¹³C NMR data for 2-(1H-pyrrol-1-yl)aniline and the predicted substituent effects of the methyl group, the following chemical shifts are anticipated for 2-Methyl-3-(1H-pyrrol-1-yl)aniline:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aniline Ring | ||

| C1 | ~140-142 | Carbon bearing the amino group; slightly shielded by the ortho-methyl group. |

| C2 | ~128-132 | Carbon bearing the methyl group; deshielded by the ipso-effect. |

| C3 | ~125-128 | Carbon bearing the pyrrole group; slightly shielded by the ortho-methyl group. |

| C4 | ~118-120 | Shielded by the electron-donating amino group. |

| C5 | ~127-129 | Shielded by the para-effect of the methyl group. |

| C6 | ~115-117 | Shielded by the electron-donating amino group. |

| Pyrrole Ring | ||

| C2'/C5' | ~120-122 | Alpha-carbons to the nitrogen in the pyrrole ring. |

| C3'/C4' | ~109-111 | Beta-carbons to the nitrogen in the pyrrole ring. |

| Methyl Group | ||

| -CH₃ | ~17-20 | Typical chemical shift for a methyl group on an aromatic ring. |

Section 3: Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for acquiring a high-quality, interpretable ¹³C NMR spectrum of 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Mass of Sample: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 or 125 MHz | Standard for ¹³C observation on 400 or 500 MHz instruments. |

| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30° flip angle. |

| Spectral Width (SW) | ~240 ppm (e.g., -20 to 220 ppm) | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time (AQ) | 1-2 seconds | A balance between resolution and signal-to-noise. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of most carbon nuclei between scans. For quantitative analysis, a longer delay (e.g., 30 seconds) may be necessary.[6] |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve adequate signal-to-noise. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

Section 4: Data Interpretation and Structural Verification

Initial Spectrum Analysis

The broadband-decoupled ¹³C NMR spectrum of 2-Methyl-3-(1H-pyrrol-1-yl)aniline is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The signals should appear in the regions predicted in Section 2. Quaternary carbons (C1, C2, and C3) are expected to have lower intensities compared to the protonated carbons.

Advanced NMR Techniques for Assignment Confirmation

To unambiguously assign each peak to its corresponding carbon atom, advanced NMR experiments are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer)

A DEPT experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[7][8][9]

-

DEPT-90: This experiment will only show signals for CH carbons. In the case of 2-Methyl-3-(1H-pyrrol-1-yl)aniline, this would correspond to C4, C5, C6, C2'/C5', and C3'/C4'.

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. For the target molecule, the CH₃ group will appear as a positive signal, and there will be no negative signals.

The combination of the broadband-decoupled spectrum and the DEPT experiments allows for the definitive identification of the methyl carbon and the differentiation of the protonated aromatic and pyrrole carbons from the quaternary carbons.

Caption: Workflow for ¹³C NMR analysis and structural confirmation.

Conclusion

The ¹³C NMR analysis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline, while requiring a systematic approach, is a powerful method for confirming its molecular structure. By combining theoretical predictions based on substituent effects with a robust experimental protocol and advanced NMR techniques like DEPT, researchers can achieve an unambiguous assignment of all carbon signals. This level of structural certainty is non-negotiable in the rigorous environments of drug discovery and materials science, where it forms the foundation for all further investigation into the molecule's properties and applications.

References

-

MacMillan, D. S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

Cassels, B. K., et al. 13C-NMR and theoretical studies of internal rotation in methylated anilines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Kumar, K. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Gowda, B. T., et al. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]

-

ResearchGate. Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

Huang, S., et al. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Chegg. Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. [Link]

-

YouTube. 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

-

University College London. Chemical shifts. [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

PubMed Central. 13C Direct Detected NMR for Challenging Systems. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Substituted Pyrrol-Anilines: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrol-aniline core, a deceptively simple heterocyclic motif, has emerged as a powerhouse in medicinal chemistry, particularly in the design of targeted therapeutics. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has established it as a "privileged scaffold" for engaging challenging biological targets. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and clinical applications of substituted pyrrol-anilines, with a primary focus on their role as potent kinase inhibitors in oncology. We will dissect the causality behind experimental designs, present actionable protocols, and offer insights into the future trajectory of this remarkable chemical entity.

The Pyrrol-Aniline Core: More Than the Sum of its Parts

The pyrrole ring is a fundamental component of numerous natural products and pharmaceuticals, prized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When coupled with an aniline moiety, the resulting scaffold gains a critical set of features for molecular recognition, especially within the ATP-binding sites of protein kinases.

The key attributes that underpin its utility include:

-

Hydrogen Bonding: The pyrrole N-H and, crucially, the aniline N-H act as key hydrogen bond donors. The aniline nitrogen, in particular, frequently forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, an interaction essential for potent inhibition.[4]

-

Structural Mimicry: Fused systems containing the pyrrol-aniline motif, such as pyrrolo[2,3-d]pyrimidines, are recognized as deaza-isosteres of adenine, the core of ATP.[3][4] This inherent resemblance allows them to function as effective ATP-competitive inhibitors.

-

Tunable Lipophilicity: The scaffold provides a well-defined vector space for chemical modification. Substitutions on both the pyrrole and aniline rings allow for the precise tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.

-

Synthetic Accessibility: A variety of robust synthetic routes, including classical condensations and modern cross-coupling reactions, make this scaffold readily accessible for the generation of diverse chemical libraries.[2][5]

Synthetic Strategies: Building the Core

The construction of substituted pyrrol-anilines can be approached from several angles, ranging from multicomponent reactions that build the pyrrole ring in the presence of an aniline to the coupling of pre-formed pyrrole and aniline fragments.

Classical Condensation Methods: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a substituted aniline.[2] The choice of this method is driven by its reliability, atom economy, and the commercial availability of a wide range of starting materials.

Caption: Paal-Knorr synthesis workflow for N-aryl pyrroles.

The rationale for using this method in library synthesis is its robustness. The reaction generally proceeds to high conversion with simple purification, making it amenable to parallel synthesis formats for rapid SAR exploration.

Multicomponent Synthesis Protocol

A powerful strategy for generating molecular diversity involves multicomponent reactions (MCRs). The following protocol describes a one-pot synthesis of a polysubstituted pyrrole where the aniline is a key building block.

Experimental Protocol: One-Pot Synthesis of a Polysubstituted N-Phenylpyrrole Derivative [6]

-

Reaction Setup: In a 10 mL round-bottom flask, combine ethyl acetoacetate (1 mmol), nitromethane (1 mmol), a substituted benzaldehyde (1 mmol), a substituted aniline (1 mmol), and a suitable catalyst (e.g., Cu@imine/Fe3O4 MNPs, 0.03 g).

-

Reaction Conditions: Heat the mixture at 100°C under solvent-free conditions. The choice of solvent-free conditions is driven by green chemistry principles, reducing waste and often accelerating reaction rates.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (7:3). This allows for real-time assessment of starting material consumption and product formation.

-

Workup and Isolation: Upon completion, add 5 mL of hot ethanol to the reaction mixture. While the solution is hot, separate the magnetic nanoparticle catalyst using a strong external magnet. This is a key advantage of using magnetic catalysts, as it dramatically simplifies purification compared to traditional column chromatography of the crude mixture.

-

Purification: Transfer the ethanol solution to a separatory funnel, rinse with water to remove any water-soluble impurities, and extract with an appropriate organic solvent if necessary. Dry the organic layer, concentrate it under reduced pressure, and recrystallize the crude product from ethanol to yield the pure polysubstituted pyrrole derivative.

Mechanism of Action: Targeting the Engine Room of Cancer

The predominant therapeutic application of substituted pyrrol-anilines is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[7] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for drug development.

Pyrrol-aniline derivatives function primarily as Type I or Type II ATP-competitive inhibitors . They occupy the ATP-binding pocket on the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade that drives tumor growth and survival.

Caption: Inhibition of the VEGFR signaling pathway by a pyrrol-aniline drug.

The key interaction is the formation of one or more hydrogen bonds between the inhibitor and the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The aniline N-H group is perfectly positioned to act as a hydrogen bond donor to a backbone carbonyl oxygen in this hinge region, effectively anchoring the molecule in the active site.

Case Study: Axitinib, a Pyrrol-Aniline Analog in the Clinic

While Axitinib's core is technically an indazole, its mechanism and the critical role of its aniline-like moiety provide a powerful, clinically relevant example. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[8][9] These receptors are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9]

-

Mechanism: By blocking the ATP-binding site of VEGFRs, Axitinib inhibits downstream signaling pathways, leading to a reduction in tumor vascularization, induction of apoptosis, and ultimately, inhibition of tumor growth.[10]

-

Clinical Significance: Axitinib (Inlyta®) is approved for the treatment of advanced renal cell carcinoma (RCC), a type of kidney cancer.[11] Its high selectivity for VEGFRs compared to other multi-kinase inhibitors results in a more focused therapeutic effect.[11]

-

Pharmacokinetics: Axitinib is orally administered and is primarily metabolized by the hepatic enzyme CYP3A4/5.[8] Its bioavailability is approximately 58%, and it is highly protein-bound in plasma.[8]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The development of potent and selective pyrrol-aniline inhibitors is a process of rational design guided by SAR. The goal is to optimize interactions with the target kinase while minimizing off-target effects.

Caption: A typical workflow for SAR exploration of pyrrol-aniline inhibitors.

Key SAR insights for pyrrol-aniline kinase inhibitors are summarized below:[3][12][13]

| Moiety | Position/Substitution | Rationale & Effect on Activity |

| Aniline Ring | N-H Group | Essential. Acts as a hydrogen bond donor to the kinase hinge region. N-alkylation typically abolishes activity. |

| Substituents (ortho, meta, para) | Modulates binding in the hydrophobic pocket and solvent-exposed region. Small hydrophobic or halogen substituents are often well-tolerated or beneficial. Bulky groups can cause steric clashes. | |

| Pyrrole Ring | N-H Group | Can act as an additional H-bond donor. Substitution can be used to modulate physical properties or explore deeper pockets of the active site. |

| C3/C4 Substituents | These positions project towards the hydrophobic "selectivity pocket" of the kinase.[7] Modifying these groups is a key strategy for improving both potency and selectivity against different kinases. | |

| C5 Substituents | Often points towards the solvent-exposed region. This position is ideal for introducing solubilizing groups or vectors for conjugation without disrupting core binding interactions. |

Table 1: Representative Pyrrol-Aniline Analogs and Their Kinase Inhibitory Activity

| Compound Class | Target Kinase(s) | Reported IC50 | Citation |

| Pyrrolo-quinoline | ATM, mTOR | 0.6 µM (ATM), 7.0 µM (mTOR) | [14] |

| Pyrrolo-quinoline | mTOR, ATM | 0.5 µM (mTOR), 6.5 µM (ATM) | [14] |

| Anilino-quinazoline | VEGFR-2 | 64.8 nM | [15] |

| Dioxinoquinazoline | VEGFR-2 | 2.4 nM | [16] |

| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | [17] |

Future Perspectives & Challenges

The pyrrol-aniline scaffold continues to be a fertile ground for drug discovery. Future efforts are likely to focus on:

-

Targeting Kinase Mutants: The development of inhibitors that can overcome acquired resistance mutations in kinases (e.g., the T315I mutation in BCR-ABL) is a critical unmet need.[9]

-

Dual-Target Inhibitors: Designing single molecules that can potently inhibit two distinct, synergistic targets (e.g., VEGFR-2 and tubulin) is an emerging strategy to combat cancer more effectively.[18]

-

Expanding Beyond Oncology: The role of kinases in inflammatory and autoimmune diseases presents a significant opportunity to apply the lessons learned from oncology to new therapeutic areas.[19]

The primary challenge remains achieving exquisite selectivity. Given the high degree of conservation in the ATP-binding site across the human kinome, designing inhibitors that potently hit the desired target without engaging closely related kinases is a constant battle, requiring sophisticated structural biology and computational chemistry approaches.

Conclusion

Substituted pyrrol-anilines represent a validated and highly versatile scaffold in medicinal chemistry. Their success is rooted in a fundamental understanding of their mechanism of action, particularly their ability to mimic ATP and form key interactions within kinase active sites. Through rational, structure-based design and robust synthetic chemistry, researchers have translated this simple core into life-saving therapeutics like Axitinib. As our understanding of cellular signaling continues to deepen, the pyrrol-aniline scaffold is poised to remain a central tool in the development of next-generation targeted medicines.

References

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Recent Advancements in Pyrrole Synthesis. (2020). MDPI. Retrieved January 27, 2026, from [Link]

-

General procedure for the synthesis of polysubstituted pyrroles derivatives A mixture of, ethyl acetoacetate, nitromethane, benz. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

axitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 27, 2026, from [Link]

-

Scheme 1: Various synthestic protocols for the synthesis of pyrroles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structure‐Based Design and Characterization of Axitinib | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Bentham Science. Retrieved January 27, 2026, from [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]

- US9580406B2 - Processes for the preparation of axitinib. (n.d.). Google Patents.

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). Springer. Retrieved January 27, 2026, from [Link]

-

Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. (2014). PubMed. Retrieved January 27, 2026, from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Cancer Therapy and Research. Retrieved January 27, 2026, from [Link]

-

Axitinib. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2007). PubMed. Retrieved January 27, 2026, from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical, Biological and Physical Sciences. Retrieved January 27, 2026, from [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. (2022). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]

- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 8. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Axitinib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

The Clauson-Kaas Reaction for 2-Methyl-3-Substituted Anilines: A Detailed Guide to Synthesis and Protocol Optimization

For researchers and professionals in drug development, the synthesis of N-arylpyrroles is a foundational task, given their prevalence in pharmacologically active compounds. The Clauson-Kaas reaction, a classic method for constructing the pyrrole ring, offers a direct and versatile route from primary anilines. This guide provides an in-depth exploration of the application of the Clauson-Kaas reaction specifically for 2-methyl-3-substituted anilines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address the unique challenges posed by this substitution pattern, particularly the steric hindrance introduced by the ortho-methyl group.

Introduction: Navigating the Synthesis of Sterically Hindered N-Arylpyrroles

The Clauson-Kaas reaction, first reported in 1952, involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran to yield an N-substituted pyrrole.[1][2] While broadly applicable, its efficiency can be significantly influenced by the electronic and steric properties of the aniline substrate. For 2-methyl-3-substituted anilines, the ortho-methyl group presents a steric challenge that can impede the approach of the aniline nitrogen to the electrophilic intermediate, often leading to lower yields and requiring optimized reaction conditions.[1][3]

This guide will provide a comprehensive framework for successfully employing the Clauson-Kaas reaction with these challenging substrates, focusing on practical application and troubleshooting.

The Reaction Mechanism: A Step-by-Step Look

The generally accepted mechanism for the Clauson-Kaas reaction proceeds in a few key steps, initiated by the acidic hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive intermediate, succinaldehyde.

Figure 1: General mechanism of the Clauson-Kaas reaction.

The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of acid can be critical, especially when dealing with sterically hindered anilines.

The Impact of Substitution on Reactivity

The electronic nature of the substituent at the 3-position of the aniline ring plays a significant role in the reaction outcome.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or additional alkyl groups increase the nucleophilicity of the aniline nitrogen, which can lead to faster reaction rates and potentially higher yields.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or chloro (-Cl) decrease the nucleophilicity of the aniline, making the initial condensation step more challenging. This often necessitates more forcing reaction conditions or the use of stronger catalysts.

The primary challenge, however, remains the steric hindrance from the 2-methyl group. This steric impediment can be partially overcome by employing higher temperatures, longer reaction times, or more effective catalytic systems.

Experimental Protocols

Herein, we provide two detailed protocols: a classical approach using acetic acid and a microwave-assisted method for accelerated synthesis.

Protocol 1: Classical Synthesis using Acetic Acid

This method is a robust, traditional approach suitable for a wide range of substrates.

Materials:

-

2-Methyl-3-substituted aniline (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.0 - 1.2 eq)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-methyl-3-substituted aniline (e.g., 10 mmol, 1.0 eq).

-

Add glacial acetic acid (e.g., 20 mL) to dissolve the aniline.

-

Add 2,5-dimethoxytetrahydrofuran (e.g., 11 mmol, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For anilines with electron-withdrawing groups, longer reaction times may be necessary.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylpyrrole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for less reactive anilines.[4]

Materials:

-

2-Methyl-3-substituted aniline (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.0 - 1.2 eq)

-

Glacial Acetic Acid or a Lewis acid catalyst (e.g., Sc(OTf)3, 3 mol%) in a suitable solvent like 1,4-dioxane.

-

Microwave-safe reaction vessel with a magnetic stirrer.

Procedure:

-

In a microwave-safe vessel, combine the 2-methyl-3-substituted aniline (e.g., 2 mmol, 1.0 eq) and 2,5-dimethoxytetrahydrofuran (e.g., 2.2 mmol, 1.1 eq).

-

Add the solvent and catalyst (e.g., 4 mL of glacial acetic acid).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-170 °C) for 10-30 minutes. The optimal time and temperature should be determined for each substrate.

-

After the reaction is complete, cool the vessel to room temperature.

-

The work-up and purification procedure is identical to that described in Protocol 1.

Expected Outcomes and Data Summary

The yield of the Clauson-Kaas reaction with 2-methyl-3-substituted anilines is highly dependent on the nature of the 3-substituent. Below is a table summarizing expected yields based on literature for analogous systems.

| 3-Substituent (on 2-methylaniline) | Electronic Effect | Steric Hindrance | Expected Yield Range (Classical) | Expected Yield Range (Microwave) |

| -CH3 (e.g., 2,3-dimethylaniline) | Electron-donating | Moderate | 60-80% | 75-90% |

| -OCH3 | Electron-donating | Moderate | 55-75% | 70-85% |

| -Cl | Electron-withdrawing | Moderate | 40-60% | 50-70% |

| -NO2 | Strongly Electron-withdrawing | Moderate | 20-40% | 30-50% |

Note: These are estimated yields and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Troubleshooting and Optimization

Several factors can be adjusted to optimize the reaction for these challenging substrates.

Figure 2: A flowchart for troubleshooting the Clauson-Kaas reaction.

-

Catalyst Choice: For particularly unreactive anilines (e.g., those with strong EWGs), switching from a Brønsted acid like acetic acid to a Lewis acid such as scandium(III) triflate or indium(III) chloride can be beneficial.[1]

-

Reaction Time and Temperature: As a general rule, more sterically hindered and electronically deactivated anilines will require more forcing conditions.

-

Purification: The resulting N-arylpyrroles can often be purified by standard silica gel chromatography. In some cases, residual starting aniline may co-elute with the product. A dilute acid wash during the work-up can help remove unreacted aniline, but care must be taken as some N-arylpyrroles can be sensitive to strong acids.

Safety Precautions

-

Acetic Acid: Glacial acetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2,5-Dimethoxytetrahydrofuran: This reagent is flammable and should be handled with care.

-

Microwave Synthesis: Microwave reactions should only be performed in certified microwave reactors with appropriate pressure and temperature monitoring.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Clauson-Kaas reaction is a powerful tool for the synthesis of 1-(2-methyl-3-substituted-phenyl)-1H-pyrroles. While the steric hindrance of the ortho-methyl group presents a challenge, this can be effectively overcome through careful optimization of reaction conditions, including the choice of catalyst and the use of microwave assistance. By understanding the interplay of steric and electronic effects, researchers can successfully apply this reaction to a variety of 2-methyl-3-substituted anilines, facilitating the synthesis of valuable compounds for drug discovery and development.

References

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

-

Bandyopadhyay, D., & Banik, B. K. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(xiv), 181-190. [Link]

-

Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2012). Amination Reactions of Aryl and Heteroaryl Halides and Related Compounds. In Topics in Current Chemistry (Vol. 327, pp. 1-68). Springer, Berlin, Heidelberg. [Link]

-

Hosseini-Sarvari, M., & Shajirati, M. (2014). Nano-sulfated TiO2 as a new and green heterogeneous catalyst for the synthesis of N-substituted pyrroles via Clauson–Kaas reaction. RSC Advances, 4(84), 44755-44762. [Link]

-

Martins, M. A. P., Frizzo, C. P., Moreira, D. N., Buriol, L., & Zanatta, N. (2009). Solvent-free multicomponent synthesis of pyrazoles. Chemical Communications, (32), 4749-4751. [Link]

-

Reddy, C. R., & Grée, R. (2007). A simple and efficient method for the synthesis of N-substituted pyrroles catalyzed by molecular iodine. Tetrahedron Letters, 48(40), 7161-7164. [Link]

-

Clauson-Kaas, N., & Tyle, Z. (1952). The reaction between 2,5-dialkoxy-tetrahydrofurans and primary amines. Acta Chemica Scandinavica, 6, 667-670. [Link]

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solvent Effects in the Clauson-Kaas Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction, first reported in 1952, remains a cornerstone of heterocyclic chemistry for the synthesis of N-substituted pyrroles.[1][2] These five-membered aromatic heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and advanced materials. The reaction's appeal lies in its straightforward approach: the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[1][2] Despite its long history, optimization of the Clauson-Kaas reaction is a continuous effort, particularly in the context of green chemistry and the synthesis of sensitive, complex molecules. Central to this optimization is the judicious choice of solvent, a parameter that profoundly influences reaction kinetics, yields, and overall efficiency. This document provides an in-depth guide to understanding and leveraging solvent effects in the Clauson-Kaas reaction.

Mechanistic Insight: Why the Solvent Matters

The Clauson-Kaas reaction proceeds through a series of steps, each influenced by the surrounding solvent environment. The generally accepted mechanism involves the initial acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form a key electrophilic intermediate, which then undergoes condensation with the primary amine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1][3]

The solvent's role is multifaceted:

-

Solubilization of Reactants: The solvent must effectively dissolve both the amine and the tetrahydrofuran derivative to ensure a homogenous reaction mixture.

-

Stabilization of Intermediates: The reaction involves charged intermediates, such as carbocations, whose stability can be significantly influenced by the polarity and coordinating ability of the solvent.

-

Proton Transfer: Protic solvents can actively participate in the protonation and deprotonation steps that are integral to the reaction mechanism.

-

Influence on Reaction Kinetics: The solvent can affect the rate of each step in the reaction, thereby influencing the overall reaction time and temperature requirements.

Caption: Generalized mechanism of the Clauson-Kaas reaction.

Solvent Selection: A Comparative Analysis

The choice of solvent can range from traditional organic solvents to more environmentally benign options like water. The optimal solvent is often dependent on the specific substrates and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation).

Protic Solvents: The Traditional and the Green

Acetic Acid: Historically, glacial acetic acid has been the solvent of choice for the Clauson-Kaas reaction, often serving as both the solvent and the acid catalyst.[2] It is effective for a wide range of primary amines, though it can require high temperatures and long reaction times, particularly for less nucleophilic amines.[2]

Water: In recent years, water has emerged as a highly effective and environmentally friendly solvent for the Clauson-Kaas reaction.[1][4] Numerous studies have demonstrated that conducting the reaction in an aqueous medium can lead to excellent yields, often with shorter reaction times and simpler work-up procedures.[3][5] For many substrates, water has been shown to be superior to other organic solvents.[1][3][5]

Aprotic Solvents: Expanding the Toolkit

A range of aprotic solvents have also been successfully employed in the Clauson-Kaas reaction.

-

Polar Aprotic Solvents (e.g., Acetonitrile, 1,4-Dioxane): These solvents are capable of dissolving a variety of reactants and stabilizing charged intermediates. Acetonitrile (CH3CN) and 1,4-dioxane have been used in conjunction with various catalysts to achieve high yields.[4][5]

-

Nonpolar Solvents: While less common, nonpolar solvents have been utilized in certain instances, often under specific catalytic conditions.

The following table summarizes a comparative study of acetic acid versus water in the microwave-assisted Clauson-Kaas synthesis of various N-substituted pyrroles, demonstrating the viability and, in some cases, comparable efficacy of water as a "green" alternative.

| Entry | Amine Substrate | Solvent | Yield (%) |

| 1 | Aniline | Acetic Acid | 91 |

| 2 | Aniline | Water | 63 |

| 3 | p-Anisidine | Acetic Acid | 77 |

| 4 | p-Anisidine | Water | 55 |

| 5 | p-Nitroaniline | Acetic Acid | 92 |

| 6 | p-Nitroaniline | Water | 71 |

| 7 | Benzamide | Acetic Acid | 72 |

| 8 | Benzamide | Water | 12 |

| 9 | Benzylamine | Acetic Acid | 75 |

| 10 | Benzylamine | Water | 0 |

Data adapted from a microwave-assisted study. Reactions were conducted at 170°C for 10-30 minutes.[2]

As the data illustrates, while acetic acid provides higher yields for a broader range of substrates under these specific microwave conditions, water is a competent solvent for anilines and sulfonamides. However, for less reactive substrates like benzamide and benzylamine, the aqueous system is less effective.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Clauson-Kaas reaction in representative protic and aprotic solvents.

Protocol 1: Clauson-Kaas Reaction in Acetic Acid (Microwave-Assisted)

This protocol is adapted for the synthesis of 1-phenyl-1H-pyrrole.

Materials:

-

Aniline (2.00 mmol)

-

2,5-Dimethoxytetrahydrofuran (2.00 mmol)

-

Glacial Acetic Acid (4 mL)

-

2-5 mL Microwave Vial

-

Magnetic Stir Bar

-

Microwave Synthesizer

-

Ice

-

Vacuum Filtration Apparatus

Procedure:

-

To a 2-5 mL microwave vial, add a magnetic stir bar and glacial acetic acid (4 mL).

-

Add aniline (182 µL, 2.00 mmol) to the vial.

-

Add 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol).

-

Seal the reaction vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 170°C for 10 minutes with a pre-stirring time of 20 seconds.[2]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully uncap the vial and pour the contents into a beaker containing approximately 25 mL of ice.

-

A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product to obtain the desired N-substituted pyrrole.

Protocol 2: Clauson-Kaas Reaction in Water (Conventional Heating)

This protocol describes a general procedure for the synthesis of N-substituted pyrroles in an aqueous medium using a Lewis acid catalyst.

Materials:

-

Primary Amine (e.g., aryl-, alkyl-, sulfonyl-, or acylamine) (1.0 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.0 mmol)

-

ZrOCl₂·8H₂O (5 mol %)

-

Water (5 mL)

-

Round-bottom flask

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Oil Bath with Temperature Control

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and water (5 mL).

-

Add ZrOCl₂·8H₂O (5 mol %) to the mixture.

-

Attach a condenser to the flask.

-

Heat the reaction mixture to 60°C with vigorous stirring.[3][5]

-

Maintain the temperature and stirring for 30 minutes, or until reaction completion is indicated by TLC analysis.[3][5]

-

After cooling to room temperature, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 3: Modified Clauson-Kaas Reaction for Acid- or Heat-Sensitive Pyrroles

This two-step, one-pot procedure is designed for substrates that may decompose under strongly acidic or high-temperature conditions.[6][7]

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 mmol)

-

Water

-

Primary Amine (1.0 mmol)

-

Acetate Buffer

-

Reaction vessel

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Hydrolysis Step: In a reaction vessel, mildly hydrolyze 2,5-dimethoxytetrahydrofuran (1.0 mmol) in water to generate the more reactive 2,5-dihydroxytetrahydrofuran intermediate.[6][7]

-

Condensation Step: Add the primary amine (1.0 mmol) to the aqueous solution of the activated intermediate, followed by the addition of an acetate buffer.[6][7]

-

Stir the reaction mixture at room temperature until completion.[6][7]

-

Isolate the product by extraction with an organic solvent.

-

Dry and concentrate the organic phase to obtain the N-substituted pyrrole. This method is particularly advantageous for chiral amines as it proceeds with no detectable epimerization.[6][7]

Workflow for Solvent Screening and Optimization

For novel substrates or when aiming to improve reaction efficiency, a systematic solvent screening is recommended.

Caption: A systematic workflow for solvent screening in the Clauson-Kaas reaction.

Conclusion and Future Outlook

The solvent is a critical parameter in the Clauson-Kaas reaction, with a profound impact on its outcome. While traditional solvents like acetic acid remain effective, the growing emphasis on sustainable chemistry has propelled water to the forefront as a green and highly efficient medium for this transformation. The choice of solvent should be guided by the nature of the substrates, the desired reaction conditions, and environmental considerations. For drug development professionals, the ability to fine-tune the Clauson-Kaas reaction through solvent selection allows for the synthesis of a diverse array of pyrrole-containing molecules, including those that are sensitive to heat or strong acids. Future research will likely continue to explore novel solvent systems, such as ionic liquids and deep eutectic solvents, to further enhance the scope and applicability of this venerable reaction.

References

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

-

Katritzky, A. R., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(xiv), 181-190. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

-

Gourlay, B. S., et al. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

ResearchGate. (n.d.). Clauson‐Kaas pyrrole synthesis. [Link]

-

MDPI. (2023). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Purification of 2-Methyl-3-(1H-pyrrol-1-yl)aniline by Column Chromatography

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methyl-3-(1H-pyrrol-1-yl)aniline from a crude reaction mixture using silica gel column chromatography. Due to the basic nature of the aniline moiety, specific challenges such as peak tailing and irreversible adsorption on the acidic silica stationary phase are addressed. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by column preparation, sample loading, gradient elution, and post-purification analysis. The inclusion of a basic modifier, triethylamine (TEA), in the mobile phase is a critical parameter for achieving high purity and yield. This guide is intended for researchers in organic synthesis and medicinal chemistry who require a reliable method for isolating this and structurally similar aromatic amines.

Pre-Chromatographic Considerations & Compound Properties

1.1. Physicochemical Properties of 2-Methyl-3-(1H-pyrrol-1-yl)aniline

Understanding the target molecule's structure and properties is paramount for developing an effective purification strategy.

-

Structure: The molecule contains a moderately polar aniline ring system and a less polar N-phenylpyrrole moiety. The primary amine (-NH2) group is a key functional handle, imparting basicity and polarity, which dictates its interaction with the stationary phase.

-

Polarity: The compound possesses moderate polarity. The pyrrole nitrogen's lone pair is delocalized within the aromatic ring, rendering it non-basic, while the aniline nitrogen's lone pair is available for hydrogen bonding and acid-base interactions.

-

Molecular Weight: Approximately 172.23 g/mol [1].

-